

The Pyrazole Pharmacophore: Structural Versatility in Drug Design[1][2]

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Compound of Interest

Compound Name: (1-(3-fluorophenyl)-1H-pyrazol-4-yl)methanamine

CAS No.: 1177318-23-8

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Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry. [1] Its unique electronic architecture—characterized by a planar five-membered ring with two adjacent nitrogen atoms—allows it to participate in diverse non-covalent interactions, including hydrogen bonding (both donor and acceptor),

stacking, and cation-

interactions. This guide dissects the structure-activity relationships (SAR) of substituted pyrazoles, focusing on their dominance in kinase inhibition (oncology) and cyclooxygenase inhibition (inflammation). We provide rigorous experimental workflows for synthesis and biological validation, grounded in recent FDA approvals and seminal literature.

Structural Basis & Physicochemical Properties[1][3][4][5][6][7][8]

Electronic Architecture and Tautomerism

Pyrazole exists as a resonance hybrid. In its unsubstituted form, it undergoes annular tautomerism involving the transfer of a proton between N1 and N2. However, in drug discovery, the N1 position is frequently substituted (e.g., with phenyl or alkyl groups) to lock the conformation and optimize lipophilicity (

).

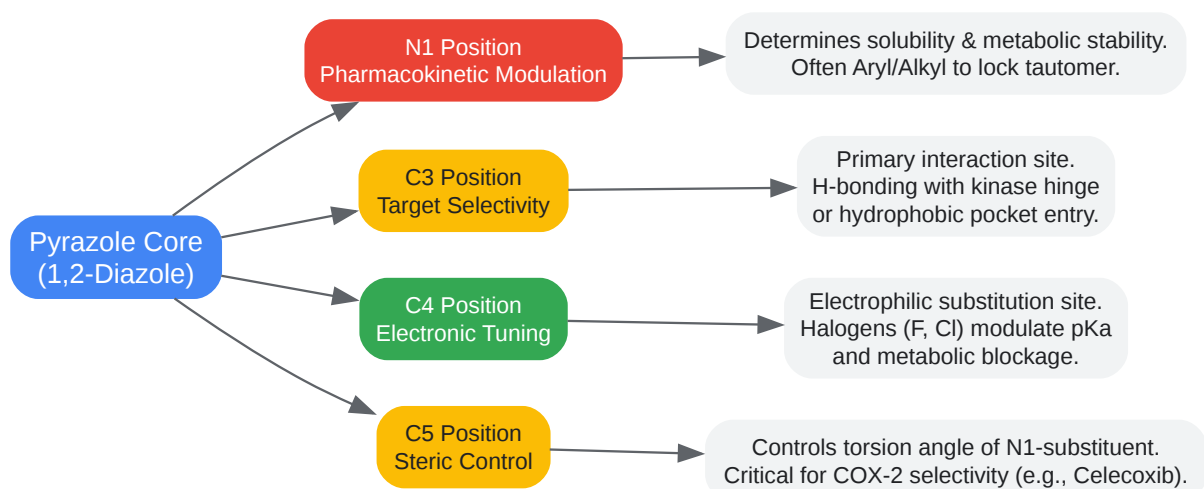
- N1 (Pyrrole-like): Contributes two electrons to the aromatic sextet. When unsubstituted, it acts as a hydrogen bond donor (HBD).

- N2 (Pyridine-like): Possesses a lone pair in the

orbital, acting as a hydrogen bond acceptor (HBA). This is critical for interaction with the "hinge region" of kinase enzymes.[2]

Structure-Activity Relationship (SAR) Map

The biological activity of pyrazoles is dictated by the substitution pattern at positions C3, C4, and C5.



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Figure 1: General Structure-Activity Relationship (SAR) map of the pyrazole scaffold.

Therapeutic Applications & Mechanisms[5][7][8][9] [10][11][12]

Oncology: Kinase Inhibition

Substituted pyrazoles are ubiquitous in kinase inhibitors (Type I and Type II). They frequently function as ATP-mimetics. The N2 nitrogen often forms a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., the "gatekeeper" residue).

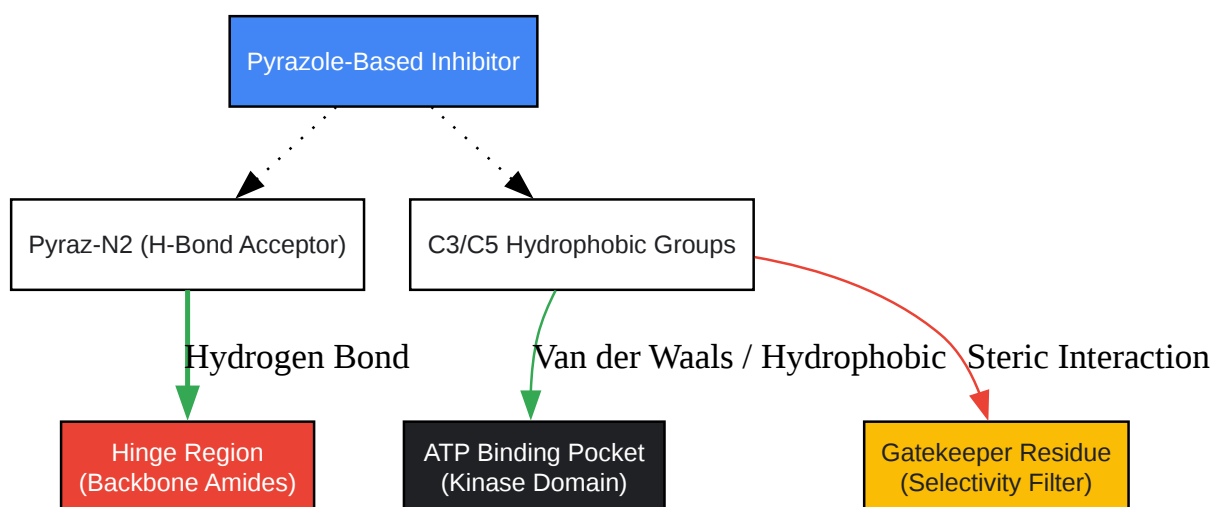
- Mechanism: Competitive inhibition at the ATP-binding pocket.
- Example: Ruxolitinib (JAK1/2 inhibitor).[1] The pyrazole ring is part of a fused system that anchors the molecule in the active site.
- Example: Crizotinib (ALK/ROS1 inhibitor). Uses a pyrazole to orient the molecule for optimal -stacking.[3]

Inflammation: COX-2 Selectivity

In non-steroidal anti-inflammatory drugs (NSAIDs), 1,5-diarylpyrazoles are engineered to fit the larger hydrophobic side pocket of COX-2, which is absent in COX-1 (due to the Ile523

Val523 variation).

- Example: Celecoxib.[4][5][6][7] The 4-sulfonamide group binds to the hydrophilic side pocket of COX-2, while the bulky 5-aryl group prevents binding to the constricted COX-1 channel.



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Figure 2: Schematic of Pyrazole binding mode within a generic Kinase ATP pocket.

Key FDA-Approved Pyrazole Drugs

Drug Name	Target	Indication	Key Structural Feature
Celecoxib	COX-2	Arthritis, Pain	1,5-Diarylpyrazole with sulfonamide.
Ruxolitinib	JAK1/JAK2	Myelofibrosis	Pyrazole fused to pyrrolopyrimidine.[1]
Crizotinib	ALK/ROS1	NSCLC	3-substituted pyrazole acting as hinge binder.
Encorafenib	BRAF V600E	Melanoma	Trisubstituted pyrazole.[8]
Avapritinib	KIT/PDGFRα	GIST	Pyrazole fused to pyrimidine.
Pralsetinib	RET	NSCLC, Thyroid Cancer	Highly functionalized pyrazole.[8]

Experimental Protocols

Synthesis: Microwave-Assisted Knorr Pyrazole Synthesis

Rationale: Traditional Knorr synthesis (hydrazine + 1,3-diketone) often requires prolonged reflux. Microwave irradiation accelerates condensation and improves yield, adhering to Green Chemistry principles.

Reagents:

- 1,3-Diketone (e.g., 1-phenyl-1,3-butanedione)
- Hydrazine derivative (e.g., Phenylhydrazine hydrochloride)
- Solvent: Ethanol (EtOH)
- Catalyst: Glacial Acetic Acid (cat.)

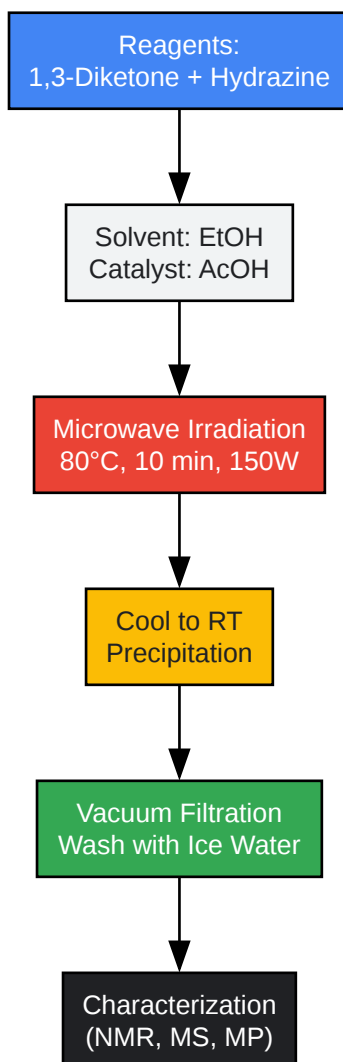
Protocol:

- Preparation: In a 10 mL microwave-safe vial, dissolve 1.0 mmol of 1,3-diketone and 1.1 mmol of phenylhydrazine in 3 mL of EtOH.
- Acidification: Add 2-3 drops of glacial acetic acid. Seal the vial.
- Irradiation: Place in a microwave reactor (e.g., CEM Discover). Set parameters: Temp: 80°C, Power: 150W, Time: 10 minutes.
- Work-up: Allow the vial to cool to room temperature. The product often precipitates.
- Isolation: Pour the reaction mixture into 20 mL of ice-cold water. Stir for 15 minutes.
- Purification: Filter the solid precipitate under vacuum. Wash with cold water (mL) and cold EtOH (mL). Recrystallize from EtOH/Water if necessary.

- Characterization: Confirm structure via

H-NMR (look for pyrazole C4-H singlet around

6.5-7.0 ppm).



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Figure 3: Microwave-assisted synthesis workflow for substituted pyrazoles.

Biological Assay: In Vitro Kinase Inhibition (IC₅₀)

Rationale: To quantify the potency of the synthesized pyrazole against a specific kinase (e.g., CDK2 or EGFR).

Protocol:

- Assay Buffer: Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
- Compound Prep: Dissolve pyrazole derivatives in 100% DMSO. Prepare 10-point serial dilutions (10⁵ M to 0.1 nM).
- Enzyme Mix: Dilute the recombinant kinase (e.g., EGFR) in assay buffer to optimal concentration (determined by titration).
- Substrate Mix: Prepare a solution containing ATP (at optimal concentration) and the peptide substrate (e.g., Poly Glu:Tyr).
- Reaction:
 - Add 5 μL of Compound solution to a 384-well plate.
 - Add 10 μL of Enzyme Mix. Incubate for 10 min at RT (allows compound binding).
 - Add 10 μL of Substrate/ATP Mix to initiate the reaction.
- Incubation: Incubate for 60 minutes at RT.
- Detection: Add detection reagent (e.g., ADP-Glo™ or similar luminescent ADP detection). Incubate 40 min.
- Read: Measure luminescence on a multimode plate reader.

- Analysis: Plot Relative Luminescence Units (RLU) vs. Log[Concentration]. Fit data to a sigmoidal dose-response equation to calculate IC

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